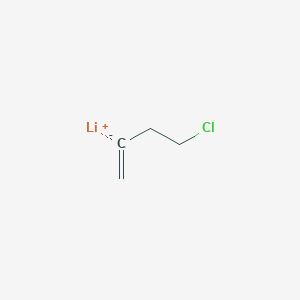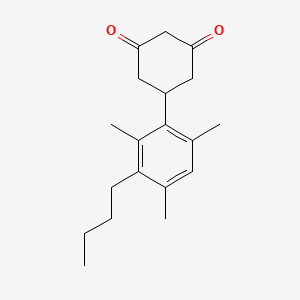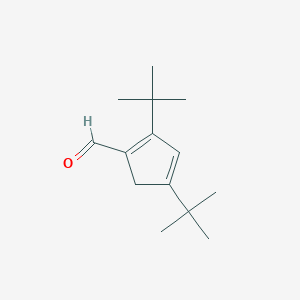
2,4-Di-tert-butylcyclopenta-1,3-diene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di-tert-butylcyclopenta-1,3-diene-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentadiene ring substituted with two tert-butyl groups and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butylcyclopenta-1,3-diene-1-carbaldehyde typically involves the following steps:
Formation of the Cyclopentadiene Ring: The cyclopentadiene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formylation: The aldehyde group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2,4-Di-tert-butylcyclopenta-1,3-diene-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, such as halogenation, using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: N-bromosuccinimide (NBS), aluminum chloride (AlCl3)
Major Products Formed
Oxidation: 2,4-Di-tert-butylcyclopenta-1,3-diene-1-carboxylic acid
Reduction: 2,4-Di-tert-butylcyclopenta-1,3-diene-1-methanol
Substitution: Various halogenated derivatives
科学的研究の応用
2,4-Di-tert-butylcyclopenta-1,3-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Di-tert-butylcyclopenta-1,3-diene-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of Schiff bases and thioacetals. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
類似化合物との比較
Similar Compounds
2,4-Di-tert-butylcyclopentadiene: Lacks the aldehyde group, making it less reactive in certain types of reactions.
2,4-Di-tert-butylbenzaldehyde: Contains a benzene ring instead of a cyclopentadiene ring, leading to different reactivity and applications.
2,4-Di-tert-butylcyclohexanone: Contains a ketone group instead of an aldehyde group, resulting in different chemical behavior.
Uniqueness
2,4-Di-tert-butylcyclopenta-1,3-diene-1-carbaldehyde is unique due to the combination of its cyclopentadiene ring, tert-butyl groups, and aldehyde functional group
特性
CAS番号 |
85655-86-3 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
2,4-ditert-butylcyclopenta-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C14H22O/c1-13(2,3)11-7-10(9-15)12(8-11)14(4,5)6/h8-9H,7H2,1-6H3 |
InChIキー |
NSZWEYNAXBEYHA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C1)C=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B14405637.png)
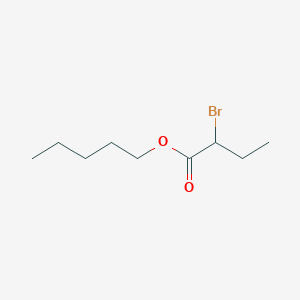
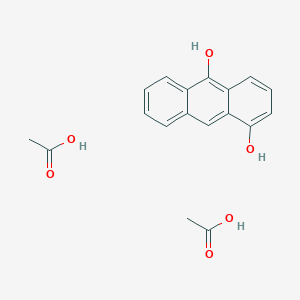
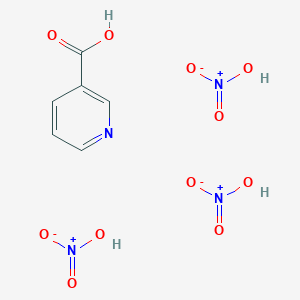
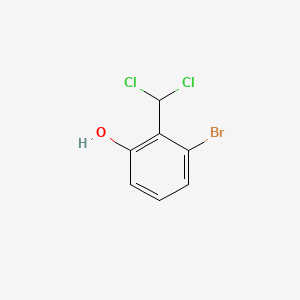
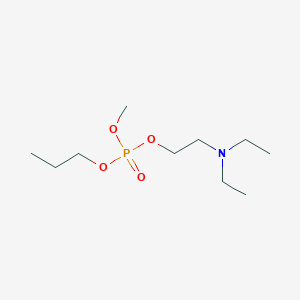
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
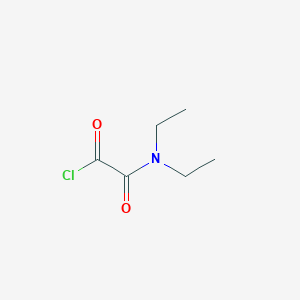
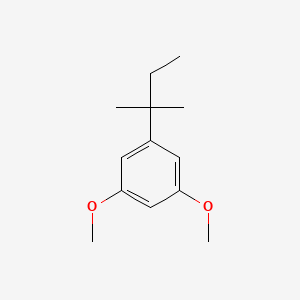
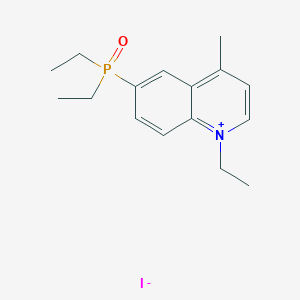
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
